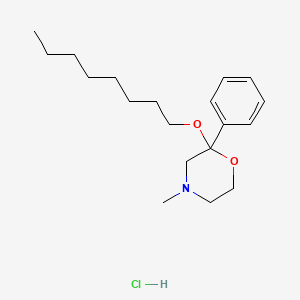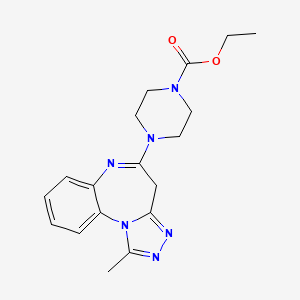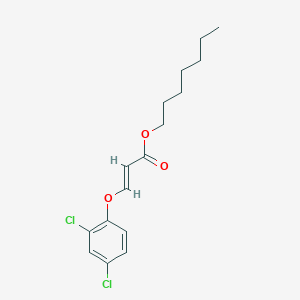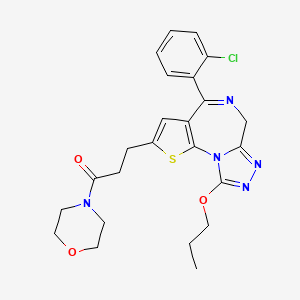
Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)- is a complex organic compound that belongs to the class of thienotriazolodiazepines. This compound is structurally related to benzodiazepines and is known for its potential pharmacological properties, including sedative and anxiolytic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)- involves multiple steps, starting from the appropriate thienotriazolodiazepine precursor. The key steps include:
Formation of the thienotriazolodiazepine core: This is achieved through cyclization reactions involving thieno and triazolo intermediates.
Introduction of the 2-chlorophenyl group: This step typically involves a substitution reaction using a chlorinated aromatic compound.
Attachment of the propoxy group: This is done through an alkylation reaction using propyl halides under basic conditions.
Morpholine substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can have different pharmacological properties .
Scientific Research Applications
Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly as a sedative and anxiolytic agent.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor. This compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Etizolam: A thienotriazolodiazepine with similar sedative and anxiolytic properties.
Metizolam: Another thienotriazolodiazepine, known for its moderate dependence liability.
Flubromazolam: A triazolo-analogue of flubromazepam, known for its potent sedative effects.
Uniqueness
Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds. Its propoxy and morpholine substitutions contribute to its unique interaction with the GABA-A receptor and its overall pharmacokinetic profile .
Properties
CAS No. |
133714-99-5 |
|---|---|
Molecular Formula |
C24H26ClN5O3S |
Molecular Weight |
500.0 g/mol |
IUPAC Name |
3-[7-(2-chlorophenyl)-13-propoxy-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C24H26ClN5O3S/c1-2-11-33-24-28-27-20-15-26-22(17-5-3-4-6-19(17)25)18-14-16(34-23(18)30(20)24)7-8-21(31)29-9-12-32-13-10-29/h3-6,14H,2,7-13,15H2,1H3 |
InChI Key |
RBSRFYOUWWBUFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


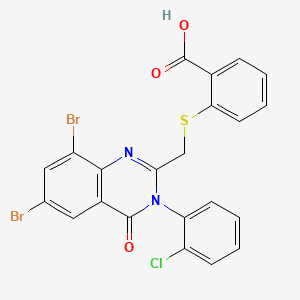
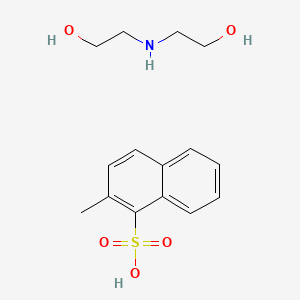
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
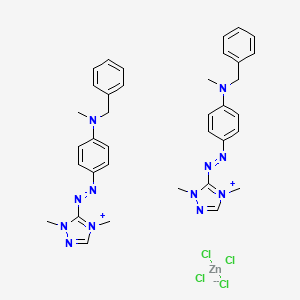
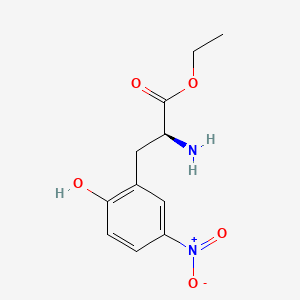

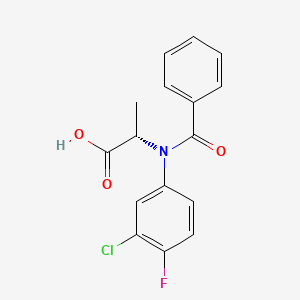
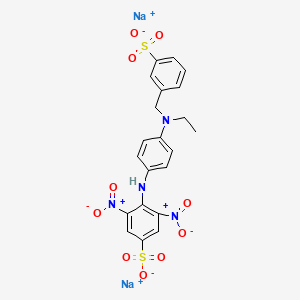
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)


